REACTION_SMILES
|
[CH2:2]1[O:3][CH2:4][CH2:5][O:6][CH2:7]1.[CH2:39]([Cl:40])[Cl:41].[CH3:8][C:9]1([CH3:38])[O:10][B:11]([c:16]2[cH:17][c:18]([C:28](=[O:29])[O:30][CH2:31][c:32]3[cH:33][cH:34][cH:35][cH:36][cH:37]3)[n:19]([C:21]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:27])[cH:20]2)[O:12][C:13]1([CH3:14])[CH3:15].[ClH:1]>>[CH3:8][C:9]1([CH3:38])[O:10][B:11]([c:16]2[cH:17][c:18]([C:28](=[O:29])[O:30][CH2:31][c:32]3[cH:33][cH:34][cH:35][cH:36][cH:37]3)[nH:19][cH:20]2)[O:12][C:13]1([CH3:14])[CH3:15].[ClH:1]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)n1cc(B2OC(C)(C)C(C)(C)O2)cc1C(=O)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OB(c2c[nH]c(C(=O)OCc3ccccc3)c2)OC1(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |